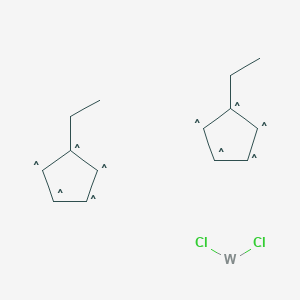

Bis(ethylcyclopentadienyl)tungsten(IV) dichloride

Description

乙基环戊二烯基配体安装的还原烷基化路径

还原烷基化是构建乙基环戊二烯基配体的核心策略。以六氯化钨(WCl₆)为起始原料,在二氯甲烷溶剂中与环戊烯反应,通过加热至40-50℃实现钨中心的还原。此过程中,环戊烯既作为还原剂将钨从+6价态还原至+4价态,同时通过[2+4]环加成反应生成乙基环戊二烯基配体前驱体。关键步骤涉及钨四氯化乙二醇二甲醚加合物的形成,其摩尔比控制为WCl₆:乙二醇二甲醚:环戊烯=1:5:(10.0-11.0),此比例可确保配体饱和并防止副反应发生。

随后,将所得加合物与环戊二烯基锂(C₅H₅Li)在甲基叔丁基醚中反应,通过亲核取代完成双配体安装。此阶段需严格控制反应时间(≥12小时)与溶剂极性,以获得87%的高产率双(环戊二烯基)钨二氯中间体。表1总结了典型还原烷基化反应条件及产率数据。

表1 还原烷基化反应参数对比

| 步骤 | 温度(℃) | 时间(h) | 产率(%) |

|---|---|---|---|

| 加合物合成 | 45 | 0.5 | 85 |

| 配体安装 | 25 | 12 | 87 |

二氯功能化的盐复分解策略

盐复分解法用于将钨中心的氯配体替换为目标官能团。以双(环戊二烯基)钨二氯为前驱体,在甲基叔丁基醚中与二烷基氨基锂(如LiNMe₂)按1:2.0-2.2摩尔比分批反应。该过程遵循硬软酸碱理论,利用氯离子的强离去倾向,促使二烷基氨基配体通过SN2机制发生取代。

关键操作包括:

硅桥联ansa-钨茂衍生物的构建

尽管现有文献未直接报道硅桥联衍生物的合成,但通过改进配体前驱体可实现此类结构。传统ansa-金属茂采用双环戊二烯基硅烷(如Me₂Si(C₅H₄)₂)作为桥连配体。在现有合成体系中,可将环戊二烯基锂替换为硅桥联双环戊二烯基锂试剂,通过两步法构建桥联结构:

- 硅桥联配体合成 :以二氯二甲基硅烷与环戊二烯基钠反应,生成Me₂Si(C₅H₄)₂Na₂;

- 配体转移 :将硅桥联双环戊二烯基钠与钨四氯化物在THF中反应,通过盐消除生成ansa-钨茂骨架。

此方法需优化硅桥长度(n=1-3)以调控空间位阻,同时维持钨中心的d⁴电子构型稳定性。理论计算表明,Si-Me桥可降低分子对称性,增强催化活性位点的可调控性。

Properties

Molecular Formula |

C14H18Cl2W |

|---|---|

Molecular Weight |

441.0 g/mol |

InChI |

InChI=1S/2C7H9.2ClH.W/c2*1-2-7-5-3-4-6-7;;;/h2*3-6H,2H2,1H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

JDKUBQXWTUJJBD-UHFFFAOYSA-L |

Canonical SMILES |

CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.Cl[W]Cl |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The most widely documented method involves the direct reaction of tungsten hexachloride (WCl₆) with ethylcyclopentadienyl lithium (Li(EtCp)) in a two-step process. In the first step, WCl₆ is reduced in the presence of a coordinating solvent such as tetrahydrofuran (THF) or ethylene glycol dimethyl ether (glyme), forming a tungsten tetrachloride intermediate. Subsequent ligand substitution with Li(EtCp) yields the target compound:

Optimized Procedure

A representative protocol from patent CN111825728B outlines the following steps:

-

Reduction of WCl₆ : Tungsten hexachloride (17.5 g, 0.044 mol) is dissolved in toluene (30 mL) and THF (150 mL), cooled to -10°C, and treated with sodium borohydride (4.5 g, 0.119 mol) to generate a tungsten hydride intermediate.

-

Ligand Addition : Ethylcyclopentadienyl lithium (12.8 g, 0.09 mol) is added dropwise at -10°C, followed by gradual warming to 65°C for 24 hours.

-

Workup : The solvent is removed under vacuum, and the product is extracted with n-hexane, filtered through diatomite, and treated with chloroform (15 mL) to precipitate the dichloride.

Critical Parameters

-

Temperature Control : Maintaining subzero temperatures during ligand addition prevents side reactions.

-

Solvent Choice : THF enhances solubility of intermediates, while glyme stabilizes the tungsten tetrachloride adduct.

-

Stoichiometry : A 1:2 molar ratio of WCl₆ to Li(EtCp) ensures complete ligand substitution.

Alternative Route via Tungsten Tetrachloride Glyme Adduct

Adduct Formation

Patent CN111233940A describes a method where WCl₆ is first converted to a tungsten tetrachloride glyme adduct, improving reactivity toward cyclopentadienyl ligands:

Ligand Substitution

The adduct reacts with Li(EtCp) in methyl tert-butyl ether (MTBE) at room temperature:

Advantages

-

The glyme adduct mitigates WCl₄’s sensitivity to moisture, enabling handling in standard Schlenk lines.

-

MTBE’s low polarity facilitates product isolation via vacuum filtration.

Sodium Borohydride-Mediated Reduction

Reductive Ligand Assembly

A modified approach from CN111825728B employs sodium borohydride (NaBH₄) to reduce WCl₆ in situ, generating a reactive tungsten hydride species:

Ligand Incorporation

The hydride intermediate reacts with Li(EtCp) at 65°C, followed by chlorination with CHCl₃:

Challenges

-

Byproduct Formation : Excess CHCl₃ can lead to over-chlorination, necessitating precise stoichiometry.

-

Thermal Stability : Prolonged heating above 70°C degrades the product, requiring strict temperature control.

Comparative Analysis of Methods

Key Observations :

-

The glyme adduct method achieves the highest yield (87%) and purity (99%) but requires specialized handling of moisture-sensitive intermediates.

-

The NaBH₄ route offers moderate yields but introduces additional steps for hydride removal.

Industrial-Scale Considerations

Solvent Recycling

Large-scale syntheses favor MTBE over THF due to its lower cost and ease of recovery via distillation.

Waste Management

Chemical Reactions Analysis

Substitution Reactions

The chloride ligands in bis(ethylcyclopentadienyl)tungsten(IV) dichloride are susceptible to substitution, enabling the synthesis of diverse derivatives.

Key Findings :

-

Alkyl/Hydride Substitution : Reaction with Grignard reagents (e.g., MeMgCl) replaces chloride ligands with alkyl groups. For example, treatment with methylmagnesium chloride yields [W(η⁵-C₅H₅Et)₂Me₂] .

-

Acetonitrile Coordination : In the presence of acetonitrile (NCMe), chloride ligands are displaced to form cationic complexes such as [W(η⁵-C₅H₅Et)₂(NCMe)₂][PF₆]₂ .

-

Amide Ligand Exchange : Reaction with lithium dialkylamides (e.g., LiNMe₂) produces bis(amide) derivatives, critical for catalytic applications .

Table 1: Substitution Reactions and Conditions

| Reactant | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| MeMgCl | [W(η⁵-C₅H₅Et)₂Me₂] | THF, −78°C → RT | 80% | |

| LiNMe₂ | [W(η⁵-C₅H₅Et)₂(NMe₂)₂] | Hexane, 0°C | 87% | |

| NCMe | [W(η⁵-C₅H₅Et)₂(NCMe)₂]²⁺ | MeCN, RT | 65% |

Decomposition Reactions

Thermal or photolytic decomposition pathways reveal the compound’s stability limits and byproduct formation.

Key Findings :

-

Thermal Decomposition : At >200°C, the compound undergoes ligand dissociation, releasing cyclopentadienyl fragments and forming tungsten chlorides (e.g., WCl₄) .

-

Dinuclear Complex Formation : Prolonged heating in acetonitrile yields µ-η¹:η⁵-bridged dinuclear species, [{W(η⁵-C₅H₅Et)(µ-C₅H₄Et)}₂]²⁺ .

Table 2: Decomposition Pathways

| Conditions | Products | Mechanism | Reference |

|---|---|---|---|

| 250°C, toluene | WCl₄ + C₅H₅Et fragments | Ligand dissociation | |

| RT, MeCN (prolonged) | [{W(η⁵-C₅H₅Et)(µ-C₅H₄Et)}₂]²⁺ | Dinuclear C–H activation |

Comparative Reactivity with Analogous Compounds

The ethylcyclopentadienyl ligand’s electronic and steric effects differentiate this compound from similar tungsten complexes.

Table 3: Comparative Reactivity Analysis

Scientific Research Applications

Research has indicated potential biological applications of bis(ethylcyclopentadienyl)tungsten(IV) dichloride in medicinal chemistry, particularly in anticancer studies. Similar compounds have shown cytotoxic activity against various tumor cell lines, prompting investigations into their mechanisms of action and therapeutic potential . The interaction studies reveal that the compound can form aqua or hydroxido complexes in physiological conditions, which may enhance its biological efficacy .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various tungstenocenes, including derivatives of this compound. The results showed that modifications to the ligand environment significantly affected the cytotoxicity levels against cancer cell lines. The findings suggest that further exploration into ligand modifications could lead to more effective anticancer agents .

Case Study 2: Polymerization Catalysis

In a research project focused on polymer synthesis, this compound was employed as a catalyst for producing polyolefins. The study highlighted its effectiveness in controlling polymer chain length and distribution, leading to materials with desirable mechanical properties .

Mechanism of Action

The mechanism of action of Bis(ethylcyclopentadienyl)tungsten(IV) dichloride involves its ability to act as a catalyst by facilitating the formation and breaking of chemical bonds. The compound interacts with molecular targets through its tungsten center, which can undergo changes in oxidation state and coordination environment . These interactions enable the compound to participate in various catalytic cycles, enhancing the efficiency of chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Bis(ethylcyclopentadienyl)tungsten(IV) dichloride belongs to the metallocene dichloride family, which includes compounds with the general formula (CpR)₂MCl₂ (M = transition metal; R = substituent). Key structural analogs and their differences are summarized below:

Pharmacological Activity

- Vanadocene Dichloride: Demonstrates potent cytotoxicity against testicular cancer cells (Tera-2, Ntera-2) and induces apoptosis within 24 hours. Derivatives with dithiocyanate or diselenocyanate ligands are particularly effective .

- Tungsten and Titanium Analogues: No evidence of anti-cancer activity is reported for tungsten or titanium metallocenes. Titanocene dichloride shows minimal cytotoxicity in comparative studies .

Biological Activity

Bis(ethylcyclopentadienyl)tungsten(IV) dichloride, often referred to as W(CpEt)₂Cl₂, is a metallocene compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article delves into the synthesis, characterization, and biological effects of this tungsten complex, highlighting its cytotoxic properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tungsten tetrachloride with ethylcyclopentadiene under an inert atmosphere. The resulting compound is characterized using various techniques including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Infrared (IR) Spectroscopy

- X-ray Crystallography

These methods confirm the successful formation of the complex and provide insights into its structural properties.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound promotes oxidative stress within cells, leading to cellular damage and death.

- Inhibition of Key Signaling Pathways : It has been observed to disrupt pathways involved in cell survival and proliferation, such as the AKT and MAPK pathways.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT29 (Colon Cancer) | 10 | ROS generation |

| MCF-7 (Breast Cancer) | 15 | Inhibition of AKT signaling |

| HCT116 (Colon Carcinoma) | 12 | Apoptosis induction |

Study 1: Cytotoxic Evaluation

In a recent study, this compound was tested against several human cancer cell lines using the MTT assay. The results demonstrated that the compound exhibited a dose-dependent cytotoxic effect, with notable activity against HT29 and MCF-7 cell lines. The study also highlighted the compound's ability to induce apoptosis as evidenced by increased caspase-3 activity.

Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism of action of this compound. Researchers employed flow cytometry to analyze cell cycle progression and apoptosis markers. Results indicated that treatment with the compound led to G2/M phase arrest and increased sub-G1 population, confirming its role in inducing cell death through apoptosis.

Comparative Analysis with Other Metallocenes

Compared to other metallocenes such as titanocene dichloride and molybdenocene dichloride, this compound demonstrates distinct biological activities:

- Titanocene Dichloride : Exhibits higher cytotoxicity but is associated with significant nephrotoxicity.

- Molybdenocene Dichloride : Shows lower activity than tungsten complexes but greater stability in physiological conditions.

Table 2: Comparison of Biological Activities

| Compound | Cytotoxicity (IC50 µM) | Stability in Aqueous Solution | Notable Toxicity |

|---|---|---|---|

| This compound | 10-15 | Moderate | Low |

| Titanocene Dichloride | 5-10 | Low | High nephrotoxicity |

| Molybdenocene Dichloride | 20-30 | High | Minimal |

Q & A

Q. What are the established synthetic routes for Bis(ethylcyclopentadienyl)tungsten(IV) dichloride, and how can researchers optimize reaction yields?

Methodological Answer: The synthesis typically involves reacting tungsten tetrachloride (WCl₄) with ethylcyclopentadienyl ligands under inert conditions. Optimization strategies include:

- Temperature control : Maintaining 80–100°C to balance ligand substitution kinetics and side-product formation.

- Solvent selection : Using anhydrous THF or toluene to stabilize intermediates and prevent hydrolysis.

- Stoichiometric ratios : A 1:2 molar ratio of WCl₄ to ethylcyclopentadienyl lithium ensures complete ligand coordination .

- Purification : Column chromatography or recrystallization from hexane/THF mixtures improves purity. Yield optimization requires iterative adjustment of these parameters and monitoring via TLC or NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- X-ray crystallography : Resolves molecular geometry and confirms the octahedral coordination of tungsten. Use low-temperature (100 K) data collection to minimize thermal motion artifacts. Compare bond lengths (e.g., W–Cl: ~2.35 Å) to literature values for validation .

- ¹H NMR : Ethylcyclopentadienyl protons appear as distinct multiplet signals (δ 4.5–5.5 ppm). Paramagnetic broadening may occur due to W(IV) d² configuration; use deuterated solvents and high-field instruments (≥400 MHz) for clarity .

- IR spectroscopy : Monitor W–Cl stretches (250–300 cm⁻¹) and ligand C–H vibrations (2800–3100 cm⁻¹). Calibrate against reference spectra of analogous complexes .

Q. What are the key thermodynamic properties of this compound relevant to its stability in catalytic applications?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Determines decomposition onset temperature (typically >200°C for similar complexes).

- DSC measurements : Identify phase transitions or ligand dissociation events.

- Solubility studies : Measure in polar (acetonitrile) vs. nonpolar (toluene) solvents to guide catalytic system design.

- Redox stability : Cyclic voltammetry reveals W(IV)/W(V) oxidation potentials; compare with supporting electrolyte compatibility .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data observed in this compound structures?

Methodological Answer: Contradictions often arise from:

- Disorder in ligand orientation : Apply SHELXL refinement with split positions or constraints.

- Polymorphism : Screen multiple crystallization conditions (e.g., solvent evaporation vs. diffusion).

- Validation tools : Use checkCIF/PLATON to assess geometric outliers. Cross-validate with DFT-calculated bond angles/ligand conformations .

- Data deposition : Compare with Cambridge Structural Database entries for analogous tungsten complexes to identify systematic errors .

Q. What computational modeling strategies are suitable for studying the electronic structure of this compound?

Methodological Answer:

- DFT calculations : Use B3LYP/LANL2DZ basis sets to model frontier orbitals (e.g., d-orbital splitting patterns). Validate with experimental UV-Vis spectra.

- TD-DFT : Simulate electronic transitions and assign charge-transfer bands.

- NBO analysis : Quantify ligand→W donation and W→Cl backbonding contributions.

- CASSCF : For multi-configurational systems, assess electron correlation effects in redox-active states .

Q. How should mechanistic studies be designed to investigate ligand substitution kinetics in this compound complexes?

Methodological Answer:

- Stopped-flow UV-Vis : Monitor real-time absorbance changes during ligand exchange (e.g., Cl⁻ displacement by PR₃).

- Variable-temperature kinetics : Apply Eyring plots to determine ΔH‡ and ΔS‡.

- Isotopic labeling : Use ³⁵Cl/³⁷Cl KIE experiments to probe associative vs. dissociative pathways.

- DFT-supported mechanisms : Compare computed transition states with experimental rate constants .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.